8-methoxy-3-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-METHOXY-3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that includes methoxy, nitrophenyl, and benzo[c]chromen-6-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHOXY-3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps, including the formation of the benzo[c]chromen-6-one core and subsequent functionalization. Common synthetic routes may involve:
Formation of the benzo[c]chromen-6-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the nitrophenyl group: This step may involve nitration reactions followed by coupling reactions to attach the nitrophenyl group to the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-METHOXY-3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or other alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives.
Scientific Research Applications
8-METHOXY-3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 8-METHOXY-3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interfering with cellular processes: Such as DNA replication or protein synthesis, which can result in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-5,11,12-trihydroxycoumestan: Another compound with a similar benzo[c]chromen-6-one core but different functional groups.
1,8,9-Trihydroxy-3-methoxy-6H-benzofuro[3,2-c]chromen-6-one: Shares structural similarities but has different substituents.
Uniqueness
8-METHOXY-3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific combination of methoxy, nitrophenyl, and benzo[c]chromen-6-one moieties, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 8-METHOXY-3-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H19NO7 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
8-methoxy-3-[(2-methoxy-5-nitrophenyl)methoxy]-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C23H19NO7/c1-13-20(30-12-14-10-15(24(26)27)4-8-21(14)29-3)9-7-18-17-6-5-16(28-2)11-19(17)23(25)31-22(13)18/h4-11H,12H2,1-3H3 |
InChI Key |
UQOMXBANVYPTAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=C(C=CC(=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.